3-[(Cyclopropylamino)methyl]cyclobutan-1-ol
Description
3-[(Cyclopropylamino)methyl]cyclobutan-1-ol is a cyclobutane-based secondary amine-alcohol hybrid compound. Its structure consists of a cyclobutanol core substituted with a methylene bridge linked to a cyclopropylamine group. This compound is commercially available from CymitQuimica in quantities of 50 mg (€716.00) and 500 mg (€1,961.00) .
Structure
3D Structure
Properties
IUPAC Name |
3-[(cyclopropylamino)methyl]cyclobutan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c10-8-3-6(4-8)5-9-7-1-2-7/h6-10H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNVNUAPYJBIFST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2CC(C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Cyclopropylamino)methyl]cyclobutan-1-ol typically involves the reaction of cyclopropylamine with cyclobutanone under controlled conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired product. Common reducing agents used in this process include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
3-[(Cyclopropylamino)methyl]cyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form different amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Cyclobutanone derivatives.
Reduction: Various cyclopropylamines.
Substitution: Substituted cyclobutanol derivatives.
Scientific Research Applications
3-[(Cyclopropylamino)methyl]cyclobutan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(Cyclopropylamino)methyl]cyclobutan-1-ol involves its interaction with specific molecular targets. The cyclopropylamino group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially modulating their activity. The compound may also participate in metabolic pathways, leading to the formation of active metabolites .
Comparison with Similar Compounds
Comparison with Structural Analogues
The following analysis compares 3-[(Cyclopropylamino)methyl]cyclobutan-1-ol with structurally related cyclobutane derivatives reported in fragment-based drug discovery studies (VU Research Portal) . Key differences in substituents, synthesis yields, and spectral data are highlighted.
Key Observations:
Substituent Diversity : The target compound lacks the propyl group present in VUF25592, VUF25557, VUF25580, and VUF25551, which may influence lipophilicity and steric bulk.
Synthesis Yields : Yields for analogues range from 22% to 47%, with VUF25551 achieving the highest purity (97% via qNMR) . The target compound’s synthesis details are unspecified in the evidence.
Stereochemistry: Most analogues (e.g., VUF25557, VUF25580) adopt a trans configuration, confirmed via NOE analysis , whereas the target compound’s stereochemistry remains undefined.
Physicochemical and Spectral Data
- VUF25551 : Exhibits distinct ^1H NMR peaks at δ 4.46 (d, J = 5.8 Hz) for oxetane protons and δ 1.31–1.23 ppm for methyl groups. HRMS aligns with theoretical mass (Δ = 0.0004) .
- VUF25569: A thiophene-2-carboxamide derivative with cis stereochemistry (confirmed by NOE) and LC-MS purity >99% .
- This compound: No spectral data are provided in the evidence, limiting direct comparisons.
Commercial vs. Experimental Status
- The target compound is marketed by CymitQuimica but faces discontinuation in larger quantities .
Biological Activity
3-[(Cyclopropylamino)methyl]cyclobutan-1-ol is an organic compound characterized by its unique cyclobutane ring structure and a cyclopropylamino group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including interactions with various biological macromolecules and implications for therapeutic applications. This article explores the biological activity of this compound, synthesizing findings from diverse sources.
Chemical Structure and Properties
The molecular formula of this compound is C₈H₁₃N, with a molecular weight of approximately 139.19 g/mol. The compound features a hydroxyl group that can participate in various chemical reactions, enhancing its biological reactivity. Its cyclopropyl group contributes unique steric and electronic properties, making it a subject of significant interest in pharmacological studies.
The biological activity of this compound is largely attributed to its interactions with specific molecular targets, such as enzymes and receptors. The presence of the hydroxyl group allows for potential hydrogen bonding with biological substrates, which could facilitate enzyme inhibition or receptor modulation.
Potential Interactions:
- Enzyme Inhibition: The compound may inhibit enzymatic activity by binding to active sites.
- Receptor Modulation: It could act as an agonist or antagonist at various receptors, influencing signaling pathways.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds provides insights into the unique biological properties of this compound:
| Compound Name | Structure Type | Notable Properties |
|---|---|---|
| 3-Amino-3-methylcyclobutan-1-ol | Cyclobutane derivative | Exhibits neuroactive properties |
| N-Cyclopropyl-N-(2-hydroxyethyl)amine | Amino alcohol | Potential use in drug synthesis |
| Cyclopropylamine | Simple amine | Known for its reactivity and biological activity |
This table highlights the unique combination of functional groups in this compound that may confer distinct biological activities not observed in other similar compounds.
Antimicrobial Activity
Research into the antimicrobial properties of this compound has shown promising results. In vitro studies indicate that this compound exhibits broad-spectrum antimicrobial activity, making it a candidate for further investigation as a therapeutic agent against bacterial infections.
Case Studies
Case studies involving similar cyclobutane derivatives have demonstrated their potential in treating neurological disorders due to their neuroactive properties. For instance, derivatives exhibiting structural similarities have shown efficacy in modulating neurotransmitter systems, suggesting that this compound may have similar effects .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest that the compound is likely to exhibit favorable absorption and distribution characteristics due to its small molecular size and hydrophilic nature from the hydroxyl group.
Toxicity Studies
Toxicological assessments are essential to ascertain the safety profile of this compound. Initial evaluations indicate low toxicity levels; however, comprehensive studies are required to fully understand its safety margins and potential side effects.
Q & A
Q. What are the established synthetic routes for 3-[(Cyclopropylamino)methyl]cyclobutan-1-ol, and what reaction conditions optimize yield?
Answer: The compound is typically synthesized via reductive amination. For example, cyclopropanecarbaldehyde reacts with a cyclobutane-derived amine (e.g., cis-3-aminocyclobutan-1-ol) in the presence of acetic acid as a catalyst. Purification involves silica gel chromatography with gradients of ethyl acetate/hexane and methanol/ethyl acetate to isolate the product . Key parameters for optimization include:
- Molar ratios : A slight excess of aldehyde (1.2:1 aldehyde:amine) improves conversion .
- Solvent choice : Polar aprotic solvents (e.g., dichloromethane) enhance reaction efficiency .
- Reduction methods : Sodium borohydride or lithium aluminum hydride are common reducing agents for imine intermediates .
Q. How is the stereochemistry of this compound confirmed experimentally?
Answer: 1D NOE (Nuclear Overhauser Effect) spectroscopy is critical for stereochemical assignment. For example, irradiating the cyclopropyl methyl group in NOE experiments reveals spatial proximity to specific protons on the cyclobutane ring, confirming cis/trans configurations . Additionally, X-ray crystallography can resolve bond angles and spatial arrangements unambiguously .
Q. What analytical techniques are used to characterize this compound, and what spectral data are indicative of its structure?
Answer:
- NMR : Key signals include:
- HRMS : Accurate mass matching within 3 ppm of the theoretical m/z (e.g., [M+H]⁺ = 170.1284 for C₈H₁₅NO) confirms molecular formula .
- LC-MS : Purity >95% is standard, with retention times calibrated against known standards .
Advanced Research Questions
Q. How does the cyclobutane ring’s strain influence the compound’s reactivity in nucleophilic substitutions or ring-opening reactions?
Answer: The cyclobutane ring’s angle strain (~90° bond angles vs. ideal 109.5°) increases susceptibility to ring-opening under acidic or basic conditions. For example:
- Acid-catalyzed ring-opening : Yields acyclic aldehydes or ketones via carbocation intermediates .
- Base-mediated reactions : Deprotonation of the hydroxyl group triggers strain-driven rearrangements, forming conjugated dienes or smaller cyclic products .
Experimental studies using DFT calculations (B3LYP/6-31G*) correlate strain energy (~25 kcal/mol) with reaction activation barriers .
Q. What strategies mitigate conflicting bioactivity data in neuroprotection assays involving this compound?
Answer: Discrepancies often arise from assay conditions. Methodological adjustments include:
- Cell model standardization : Use primary neurons (e.g., rat cortical neurons) instead of immortalized lines to reduce variability .
- Dose optimization : A U-shaped response curve is common; test concentrations between 1–100 μM .
- Control for redox interference : The hydroxyl group may act as a radical scavenger; include antioxidants (e.g., ascorbate) in assays to isolate specific mechanisms .
Q. How can fragment-based drug design (FBDD) leverage the 3D structure of this compound for target binding?
Answer: The cyclobutane scaffold provides rigidity and sp³-rich geometry, ideal for probing hydrophobic pockets in enzymes. Case studies include:
- Kinase inhibition : The cyclopropylamino group mimics ATP’s adenine moiety, enabling hydrogen bonding with kinase hinge regions .
- Solubility optimization : Introduce polar substituents (e.g., sulfonyl groups) on the cyclopropane ring while retaining the cyclobutanol’s hydrogen-bonding capacity .
SPR (Surface Plasmon Resonance) screens at 100–500 μM fragment concentrations identify low-affinity hits (Kd ~1–10 mM) for further elaboration .
Q. What computational methods predict the compound’s pharmacokinetic properties, and how do they align with experimental data?
Answer:
- LogP prediction : Software like Schrödinger’s QikProp estimates LogP ~0.5–1.2, consistent with experimental shake-flask measurements (LogP = 0.8 ± 0.2) .
- Metabolic stability : CYP3A4-mediated oxidation of the cyclopropane ring is predicted (MetaSite), aligning with hepatic microsome t₁/₂ = 45 min (human) vs. 120 min (rat) .
- Blood-brain barrier penetration : High polar surface area (~60 Ų) limits CNS uptake (predicted Brain/Plasma ratio = 0.1) .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported synthetic yields (e.g., 38% vs. 55%) for similar derivatives?
Answer: Yield variability often stems from:
- Purification methods : Gradient elution in chromatography (e.g., 0–10% MeOH/EtOAc) improves recovery compared to isocratic conditions .
- Intermediate stability : Imine intermediates may degrade if not immediately reduced; in-situ generation with NaBH₃CN stabilizes reactive species .
- Scale effects : Milligram-scale reactions often show lower yields due to surface adsorption; optimize with higher concentrations (>0.1 M) .
Methodological Tables
Q. Table 1. Comparative Synthetic Yields Under Varied Conditions
| Condition | Yield (%) | Reference |
|---|---|---|
| AcOH catalyst, 24 h RT | 43 | |
| NaBH₃CN, DCM, 12 h RT | 55 | |
| LiAlH₄, THF, 6 h reflux | 38 |
Q. Table 2. Key NMR Assignments
| Proton Environment | δ (ppm) | Multiplicity |
|---|---|---|
| Cyclobutanol OH | 3.85 | Broad singlet |
| N–CH₂–Cyclopropane | 2.90 | Doublet |
| Cyclopropane CH₂ | 1.15 | Multiplet |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
